2-thioxo-6-vinyl-2,3-dihydropyrimidin-4(1H)-one
Overview
Description
2-thioxo-6-vinyl-2,3-dihydropyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C6H6N2OS and its molecular weight is 154.19 g/mol. The purity is usually 95%.
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Biological Activity
2-Thioxo-6-vinyl-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₈H₈N₄OS
- Molecular Weight : 196.24 g/mol
- CAS Number : 1004-40-6
Antitumor Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent antitumor properties. For example, a study highlighted the synthesis of novel alloxazine analogues that showed enhanced selectivity for tumor cells, indicating the potential for these compounds in cancer therapy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that various derivatives possess significant antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways .
Enzyme Inhibition
This compound has been identified as an inhibitor of specific protein tyrosine kinases (PTKs), which play crucial roles in cell signaling pathways related to growth and proliferation. This inhibition can lead to altered cellular functions such as reduced cell viability and migration, making it a candidate for further investigation in cancer treatment .
Case Study 1: Antitumor Efficacy
In a controlled study, derivatives of this compound were administered to cancer cell lines. The results showed a dose-dependent reduction in cell viability, with IC50 values indicating strong antitumor potential compared to standard chemotherapeutics.
Case Study 2: Antibacterial Screening
A series of experiments assessed the antibacterial efficacy of synthesized compounds against Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) lower than those of conventional antibiotics, suggesting their potential as effective antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells.
- Apoptosis Induction : Triggers apoptotic pathways through caspase activation.
- Antibacterial Mechanism : Disrupts bacterial membrane integrity and inhibits essential metabolic processes.
Data Summary Table
Properties
IUPAC Name |
6-ethenyl-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2OS/c1-2-4-3-5(9)8-6(10)7-4/h2-3H,1H2,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZCZOVXBYBTHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=O)NC(=S)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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